Zinc heptadecanoate

Description

Zinc heptadecanoate (chemical formula: Zn(C₁₇H₃₃COO)₂) is the zinc salt of heptadecanoic acid (C17:0), a saturated fatty acid. For example, zinc palmitate (Zn(C₁₆H₃₁COO)₂), a closely related zinc carboxylate, shares similar synthesis pathways and applications . This compound is likely synthesized via reactions between heptadecanoic acid and zinc precursors (e.g., zinc chloride or zinc nitrate), as seen in methods for modifying biochar with ZnCl₂ .

Potential applications of this compound may include:

- Catalysis: Zinc-based catalysts are widely used in biodiesel production and esterification reactions .

- Material science: Metal carboxylates act as stabilizers, lubricants, or components in coatings .

- Analytical standards: Heptadecanoate derivatives (e.g., methyl heptadecanoate) are common internal standards in chromatography .

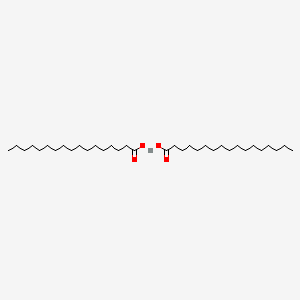

Structure

3D Structure of Parent

Properties

CAS No. |

93028-41-2 |

|---|---|

Molecular Formula |

C34H66O4Zn |

Molecular Weight |

604.3 g/mol |

IUPAC Name |

zinc;heptadecanoate |

InChI |

InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |

InChI Key |

WJECRDPVMSNVCG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Zinc Oxide with Heptadecanoic Acid

One of the most common and industrially relevant methods for preparing zinc carboxylates, including this compound, is the direct reaction of zinc oxide with the corresponding fatty acid.

Process Description : Zinc oxide is dispersed in water to form a slurry, often with the addition of a catalyst such as citric acid or phosphoric acid to enhance the reaction rate and lower the reaction temperature. Heptadecanoic acid, in its liquid form, is added to this aqueous slurry at temperatures typically between 55°C and 75°C. The mixture is stirred for 5 to 120 minutes until the acid has fully reacted to form this compound.

Catalyst Role : The catalyst concentration ranges from 0.01 to 0.2 weight percent, which facilitates the reaction by promoting the formation of zinc carboxylate at lower temperatures and improving the yield.

Surfactants : Surfactants (0.05% to 2% by weight) may be added to maintain dispersion and control particle size of the product.

Post-Reaction Processing : After reaction completion, the mixture is cooled to about 25-30°C, filtered, and dried to yield a powder with less than 1% free fatty acid content, indicating near-complete conversion.

Advantages : This method is efficient, provides quantitative yields, and produces this compound with good color and purity suitable for direct use.

Table 1: Typical Reaction Conditions for this compound Preparation via Zinc Oxide Route

| Parameter | Range/Value |

|---|---|

| Zinc oxide source | Zinc oxide (ZnO) |

| Fatty acid | Heptadecanoic acid (C17) |

| Catalyst type | Citric acid or phosphoric acid |

| Catalyst concentration | 0.01 - 0.2 wt% |

| Surfactant concentration | 0.05 - 2 wt% |

| Reaction temperature | 60 - 75 °C |

| Reaction time | 5 - 120 minutes |

| Water as medium | 1 - 3 times weight of product |

| Product drying temp | Ambient (25-30 °C) |

| Free fatty acid content | < 1 wt% |

This method is described in detail in US Patent US6689894B1, which covers the preparation of fatty acid zinc salts including this compound.

Transesterification and Esterification Catalyzed by Zinc Carboxylates

Another preparation-related approach involves the catalytic use of zinc carboxylates themselves in transesterification and esterification reactions, which indirectly relates to the synthesis and stability of this compound.

This compound can be synthesized or regenerated in situ by the reaction of zinc salts with fatty acids during biodiesel production processes.

Zinc carboxylates with long alkyl chains (C11 to C17) have been shown to be active and stable catalysts in transesterification of triglycerides with methanol at elevated temperatures (~100°C).

The mechanism involves coordination of methanol and triglycerides to the zinc center, facilitating esterification and transesterification.

This compound (zinc stearate analog) is a crystalline solid at room temperature but dissolves in reaction media at elevated temperatures and recrystallizes upon cooling.

The exchange of carboxylate groups in zinc salts with those of fatty acids occurs dynamically during catalysis, which can be exploited for preparation or purification.

Table 2: Properties of Zinc Carboxylates Relevant to Preparation and Catalysis

| Zinc Salt | Molecular Weight (g/mol) | Melting Point (°C) | Basal Spacing (Å) |

|---|---|---|---|

| Zinc acetate Zn(CH3COO)2(H2O)2 | 219.4 | 237 | 7.1 |

| Zinc laurate Zn(C11H23COO)2 | 463.6 | 130 | 32.2 |

| Zinc palmitate Zn(C15H31COO)2 | 575.7 | 130 | 37.2 |

| Zinc stearate Zn(C17H35COO)2 | 631.7 | 130 | 40.0 |

This compound would have properties similar to zinc stearate, given the close chain length.

Alternative Methods and Considerations

Metal Carbonate Route : Some methods use water-insoluble metal carbonates reacting with fatty acids to form metallic soaps. However, this is less common for this compound due to solubility and reaction efficiency considerations.

Solvent and Temperature Control : The use of water as a reaction medium is preferred for environmental and economic reasons. Reaction temperature control is critical to avoid decomposition or formation of undesired zinc complexes.

Reaction Monitoring : Techniques such as infrared spectroscopy and free fatty acid titration are used to monitor the reaction progress and ensure complete conversion.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Zinc heptadecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield zinc metal and heptadecanoic acid.

Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Various organic reagents can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Zinc oxide and heptadecanoic acid derivatives.

Reduction: Zinc metal and heptadecanoic acid.

Substitution: Various substituted zinc carboxylates depending on the reagents used.

Scientific Research Applications

Biological Research Applications

Zinc plays a crucial role in numerous biological processes, including cellular signaling and maintaining cellular integrity. Zinc heptadecanoate, like other zinc compounds, is studied for its influence on cellular functions and health.

Intestinal Barrier Function

A study highlighted the role of zinc in enhancing intestinal epithelial barrier function through the PI3K/AKT/mTOR pathway. Zinc supplementation improved tight junction integrity, which is critical for maintaining gut health. The findings suggest that zinc can regulate intercellular junctions and promote cell growth and differentiation, which may have implications for gastrointestinal health and disease management .

Cancer Research

Research indicates that zinc is involved in cancer biology, where it can promote malignancy and invasion in cancer cells. This compound may be explored as a potential therapeutic agent due to its ability to modulate zinc homeostasis and influence pathways related to tumor progression. The regulation of protein kinases by zinc suggests that compounds like this compound could serve as important tools in cancer research .

Catalysis

Zinc compounds are often utilized as catalysts in organic synthesis. This compound can be employed in the esterification process, where it acts as a catalyst to facilitate the reaction between fatty acids and alcohols.

Esterification Studies

Recent kinetic studies have demonstrated the effectiveness of zinc-based catalysts in the esterification of oleic acid. The findings indicated that using zinc salts can enhance reaction rates and yield, providing an environmentally friendly alternative for fatty acid methyl esters production .

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Esterification | 85 | 80 °C, 2 hours |

| Zinc Acetate | Esterification | 90 | 80 °C, 2 hours |

Cosmetic Formulations

This compound's properties make it suitable for use in cosmetic formulations. Its ability to stabilize emulsions and enhance skin feel makes it a valuable ingredient in various products.

Formulation Studies

In cosmetic formulation research, zinc salts have been incorporated to improve product stability and skin benefits. Studies have shown that formulations containing this compound exhibit enhanced moisturizing properties and improved sensory attributes, making them appealing for consumer products .

| Formulation Component | Function | Impact on Product |

|---|---|---|

| This compound | Emulsifier | Improved texture and stability |

| Glycerin | Humectant | Enhanced moisture retention |

Mechanism of Action

The mechanism of action of zinc heptadecanoate involves its interaction with biological membranes and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biochemical pathways. The heptadecanoate moiety can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of zinc heptadecanoate with structurally or functionally related compounds:

Key Comparative Insights

Thermal and Chemical Stability

- Zinc carboxylates: Zinc palmitate and inferred this compound exhibit high thermal stability, making them suitable for high-temperature industrial processes .

- Lead heptadecanoate: While structurally similar, its toxicity limits applications compared to zinc derivatives .

Solubility and Reactivity

- This compound/palmitate: Insoluble in water but soluble in nonpolar solvents, ideal for hydrophobic coatings or lubricants .

- Methyl/ethyl heptadecanoate: Esters are volatile and soluble in organic solvents, enabling use in gas chromatography and synthetic chemistry .

Analytical Utility

- Methyl heptadecanoate: A gold-standard internal standard for quantifying fatty acid methyl esters (FAMEs) in biodiesel and lipid studies .

- Sodium heptadecanoate: Used as a reference material in lipidomics and surfactant research .

Catalytic Performance

- Zinc-modified biochar catalysts (e.g., ZnCl₂-biochar) show high efficiency in esterification reactions, suggesting this compound could serve a similar role in biodiesel production .

- Methyl heptadecanoate is critical in quantifying reaction conversions via gas chromatography, as demonstrated in cross-metathesis studies of unsaturated FAMEs .

Material Science Innovations

- Ethyl heptadecanoate’s exploration in bio-based plastics aligns with trends toward sustainable material design .

Challenges and Limitations

- Toxicity: Lead heptadecanoate’s hazardous nature contrasts with zinc derivatives, emphasizing the need for non-toxic metal carboxylates .

- Synthesis complexity: Producing high-purity this compound may require optimized conditions, as seen in ethyl heptadecanoate synthesis using silicotungstic acid .

Biological Activity

Zinc heptadecanoate, a zinc salt of heptadecanoic acid (also known as margaric acid), has garnered attention due to its potential biological activities and applications in various fields, including medicine and agriculture. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is represented by the chemical formula and has a CAS registry number of 63400-11-3. It can be synthesized through the reaction of heptadecanoic acid with zinc oxide or zinc carbonate. The resulting compound is typically a white powder that is soluble in organic solvents but insoluble in water.

Biological Activity

1. Antimicrobial Properties

Zinc compounds, including this compound, have been studied for their antimicrobial properties. Research indicates that zinc ions can disrupt bacterial cell membranes and inhibit growth. A study evaluating various zinc complexes found that certain zinc compounds exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Zinc Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| Zinc Acetate | S. aureus | 18 |

| Zinc Acetate | E. coli | 14 |

2. Role in Cellular Metabolism

Zinc is an essential trace element involved in numerous biological processes, including cellular metabolism, immune function, and gene expression. This compound may contribute to these processes by acting as a source of bioavailable zinc. Research highlights that zinc plays a critical role in maintaining cellular homeostasis and regulating signaling pathways related to cell proliferation and differentiation .

3. Implications in Cancer Therapy

Recent studies suggest that zinc supplementation can have therapeutic effects in cancer treatment. Elevated intracellular zinc levels have been linked to apoptosis in cancer cells, indicating a potential role for this compound in cancer therapy . The modulation of zinc levels can influence tumor growth and metastasis by affecting cellular signaling pathways.

Case Studies

Case Study 1: Zinc Supplementation in Cancer Patients

A clinical trial investigated the effects of oral zinc supplementation on cancer patients undergoing chemotherapy. The results indicated that patients receiving zinc experienced reduced side effects and improved overall health outcomes compared to those receiving placebo . This suggests that compounds like this compound could be beneficial adjuncts in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various zinc salts, including this compound, against common pathogens in clinical settings. The findings demonstrated that this compound showed promising results in inhibiting bacterial growth, supporting its potential use as an antimicrobial agent .

Q & A

Basic: What established methods ensure reproducible synthesis and purity verification of Zinc heptadecanoate?

Methodological Answer:

this compound is typically synthesized via refluxing stoichiometric amounts of zinc oxide (ZnO) with heptadecanoic acid in an anhydrous solvent (e.g., toluene) under inert gas. Purity is verified using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-Zn coordination (asymmetric COO⁻ stretch ~1540 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to validate ligand integrity. Elemental analysis (EA) quantifies Zn content, with deviations >2% indicating impurities. For reproducibility, document reaction parameters (temperature, solvent purity, molar ratios) and include reference spectra for comparison .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies in thermal decomposition temperatures (TGA data) often arise from differences in atmospheric conditions (e.g., N₂ vs. air) or heating rates. To reconcile conflicting results:

- Controlled Replication: Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min in N₂).

- Statistical Validation: Apply one-way ANOVA to compare decomposition onset temperatures across studies, ensuring sample size (n ≥ 3) and p-value thresholds (α < 0.01) .

- Material Characterization: Correlate thermal stability with crystallinity (XRD) and ligand packing density (SAXS), as amorphous phases degrade faster .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- FTIR: Identifies carboxylate binding modes (bridging vs. chelating) via COO⁻ stretching vibrations.

- X-ray Diffraction (XRD): Resolves crystalline structure; compare with simulated patterns from single-crystal data.

- Solid-state NMR: Probes local Zn²⁺ coordination environments using ⁶⁷Zn MAS NMR (if accessible).

- EA/ICP-OES: Quantifies Zn content (theoretical: ~14.2% for C₃₄H₆₆O₄Zn). Cross-validate with combustion analysis .

Advanced: What experimental designs optimize the study of this compound’s catalytic activity in polymer composites?

Methodological Answer:

- Kinetic Studies: Use in-situ FTIR to monitor esterification/polymerization rates, varying catalyst loading (0.1–5 wt%).

- Control Experiments: Compare with metal-free systems and other carboxylates (e.g., Zn stearate) to isolate catalytic effects.

- Morphological Analysis: Pair TEM/SAXS with rheology to correlate Zn dispersion homogeneity with mechanical properties.

- Replicability: Publish raw kinetic datasets and instrument calibration protocols to enable cross-lab validation .

Basic: How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

Methodological Answer:

- Detailed Protocols: Specify reagent sources (e.g., heptadecanoic acid ≥98%, Sigma-Aldrich), solvent drying methods (e.g., molecular sieves), and inert gas flow rates.

- Instrument Parameters: Report spectrometer resolutions (e.g., NMR: 500 MHz, 16 scans) and TGA heating rates.

- Data Archiving: Deposit raw spectra/chromatograms in open repositories (e.g., Zenodo) with DOI links.

- Negative Results: Include failed attempts (e.g., hydrolysis in protic solvents) to guide troubleshooting .

Advanced: What statistical approaches are recommended for analyzing kinetic data in this compound-mediated reactions?

Methodological Answer:

- Nonlinear Regression: Fit time-dependent conversion data to pseudo-first/second-order models (e.g., Arrhenius plots for activation energy).

- Error Propagation: Calculate confidence intervals for rate constants using Monte Carlo simulations.

- Multivariate Analysis: Apply PCA to identify dominant variables (e.g., temperature, catalyst loading) in high-throughput screening.

- Reproducibility Metrics: Report R² values, standard deviations (n ≥ 5), and outlier exclusion criteria (e.g., Grubbs’ test) .

Tables for Reference

Table 1: Key Analytical Techniques for this compound

| Technique | Application | Critical Parameters |

|---|---|---|

| FTIR | Ligand coordination mode | Resolution: 4 cm⁻¹; Scan: 32 cycles |

| TGA | Thermal decomposition profile | Heating rate: 10°C/min; Atmosphere: N₂ |

| XRD | Crystallinity assessment | Cu Kα radiation (λ = 1.5406 Å) |

| EA/ICP-OES | Elemental composition | Calibration with NIST SRM 1640a |

Table 2: Common Pitfalls in Data Interpretation

| Issue | Solution | Reference |

|---|---|---|

| Inconsistent TGA | Standardize atmosphere and heating rate | |

| NMR signal overlap | Use deuterated solvents or 2D NMR | |

| Catalytic variability | Control moisture content rigorously |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.